molecular formula C17H18N2O4S B2374040 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide CAS No. 941931-90-4

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide

Cat. No. B2374040
CAS RN: 941931-90-4
M. Wt: 346.4
InChI Key: SSTUJBIFYMDNKC-UHFFFAOYSA-N
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Description

“N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It exhibits notable medicinal and pharmaceutical properties .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The compound was found to be effective in the synthesis of 1,3-thiazolidin-4-ones .

Scientific Research Applications

1. Antidiabetic and Anti-Hyperlipidemic Potential

Thiazolidinediones, which include N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide derivatives, have been investigated for their antidiabetic properties. Studies have demonstrated the effectiveness of these compounds in lowering blood glucose and triglyceride levels, with some showing comparable effects to the standard drug pioglitazone (Shrivastava et al., 2016).

2. Antimicrobial and Antifungal Properties

Research has shown that thiazolidinedione derivatives, including this compound, have significant antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, offering potential therapeutic interventions for microbial diseases (Desai et al., 2013).

3. Antioxidant and Anti-Inflammatory Activities

Certain derivatives of thiazolidinediones have exhibited notable antioxidant and anti-inflammatory activities. Studies suggest that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, making them promising agents for the treatment of inflammation-related disorders (Koppireddi et al., 2013).

4. Anticancer Potential

There is evidence that thiazolidinedione derivatives may have anticancer properties. Some compounds have been found to inhibit cancer cell growth, with some showing more potency than standard anticancer drugs. This highlights the potential of these compounds in the development of new cancer therapies (Deep et al., 2013).

5. Anticonvulsant Effects

Studies have also revealed that certain thiazolidinedione derivatives can act as anticonvulsant agents. These compounds have shown significant activity in tests for anticonvulsant effects and may also possess sedative-hypnotic properties without impairing learning and memory (Faizi et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide” is not mentioned in the retrieved papers, thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .

Future Directions

Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-5-2-4-13(12-16)17(20)18-14-6-8-15(9-7-14)19-10-3-11-24(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTUJBIFYMDNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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